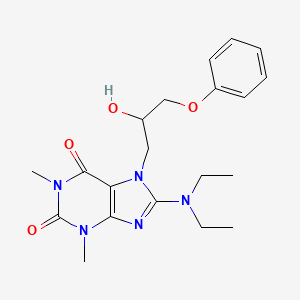

8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a purine dione derivative with a 1,3-dimethylxanthine core. Key structural features include:

- Position 7: A 2-hydroxy-3-phenoxypropyl chain, providing stereochemical complexity and aromatic interaction capability.

- Positions 1 and 3: Methyl groups, common in xanthine derivatives like theophylline, influencing metabolic stability and adenosine receptor binding .

Properties

IUPAC Name |

8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O4/c1-5-24(6-2)19-21-17-16(18(27)23(4)20(28)22(17)3)25(19)12-14(26)13-29-15-10-8-7-9-11-15/h7-11,14,26H,5-6,12-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARLOHXFCXWWIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

This compound is typically synthesized through multi-step organic synthesis, involving protection, deprotection, and substitution reactions. The process begins with the preparation of an appropriate purine derivative, followed by functional group modifications to introduce the diethylamino and hydroxy-phenoxypropyl groups under controlled conditions to ensure high yield and purity.

Industrial Production Methods:

Industrial synthesis might involve large-scale batch reactors with meticulous control of temperature, pH, and reagent concentrations to ensure consistent product quality. Catalytic methods and green chemistry principles are often employed to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: : The compound can undergo oxidation, often facilitated by agents like potassium permanganate or chromium trioxide.

Reduction: : Reduction reactions are also possible, using reagents such as lithium aluminum hydride.

Substitution: : It participates in various nucleophilic and electrophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions:

Oxidizing Agents: : Potassium permanganate, chromium trioxide.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Alkyl halides, acyl chlorides, and other electrophiles/nucleophiles.

Major Products:

Oxidation: : Leads to the formation of oxidized derivatives with altered functional groups.

Reduction: : Results in reduced forms retaining the core purine structure.

Substitution: : Produces modified purine derivatives with new functional groups.

Scientific Research Applications

Chemistry:

Catalysis: : Used as a catalyst in organic synthesis.

Material Science: : Incorporated into materials for specific properties such as conductivity or fluorescence.

Biology:

Enzyme Inhibition: : Functions as an inhibitor for certain enzymes, facilitating the study of biochemical pathways.

Signal Transduction: : Its derivatives are used to probe cellular signaling mechanisms.

Medicine:

Therapeutic Agents: : Investigated for potential use in treating conditions like cancer, due to its ability to interact with DNA and RNA.

Drug Development: : Serves as a lead compound in the development of new pharmaceuticals.

Industry:

Chemical Manufacturing: : Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

Molecular Targets:

The compound exerts its effects primarily by interacting with nucleic acids and proteins. It binds to specific sites on enzymes or receptors, altering their activity and thus affecting cellular processes.

Pathways Involved:

Signal Transduction Pathways: : It can modulate pathways involving protein kinases and phosphatases.

Gene Expression: : Influences transcription and translation processes by interacting with DNA and RNA polymerases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

Position 8 Modifications

- This group may favor interactions with G-protein-coupled receptors (GPCRs) or ion channels .

- Sulfonyl Groups (Compounds 23–25) : Electron-withdrawing sulfonyl substituents improve binding to kinases (e.g., MLKL in necroptosis) through hydrogen bonding and charge interactions .

- Hydrazinyl (TC227): Facilitates antiparasitic activity by disrupting trypanothione biosynthesis, likely via metal coordination or enzyme inhibition .

Position 7 Modifications

- 2-Hydroxy-3-Phenoxypropyl (Target Compound): The phenoxy group enables π-π stacking with aromatic residues in enzymes or receptors, while the hydroxypropyl chain offers conformational flexibility .

- Piperazinopropyl (Compound 15): Incorporates a basic nitrogen, enhancing solubility and enabling interactions with adrenergic receptors (α₁/α₂ affinity: Ki = 0.225–4.299 µM) .

- Dihydroxypropyl () : Lacks aromaticity, reducing hydrophobic interactions but improving aqueous solubility for renal excretion .

Pharmacokinetic and Pharmacodynamic Insights

- Lipophilicity: The target compound’s diethylamino and phenoxy groups confer moderate logP (~2–3), balancing membrane permeability and solubility. Sulfonyl derivatives (e.g., Compound 23) have lower logP (~1.5), favoring renal clearance .

- Metabolic Stability : Methyl groups at positions 1 and 3 (common in xanthines) reduce CYP450-mediated oxidation, extending half-life compared to unmethylated analogs .

- Target Specificity: Piperazine/alkylamino derivatives (Compound 15) show α-adrenergic receptor affinity, useful in hypertension/arrhythmia . Sulfonyl derivatives (Compound 23) target kinase domains, relevant in inflammatory/necrotic pathways . Hydrazinyl derivatives (TC227) inhibit parasite-specific enzymes, highlighting structural plasticity for tropical disease drug development .

Biological Activity

The compound 8-(diethylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione , commonly referred to as a purine derivative, has garnered significant attention in pharmacological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 415.496 g/mol. The structure features a purine core substituted with a diethylamino group and a phenoxypropyl moiety, which are critical for its biological activity.

Structural Formula

Research indicates that this compound acts primarily through the modulation of adenosine receptors (ARs), particularly A1 and A2A receptors. These receptors play crucial roles in various physiological processes, including neurotransmission and immune response. The ability of the compound to act as an agonist or antagonist at these receptors is pivotal for its therapeutic effects.

Pharmacological Effects

- Anti-inflammatory Activity : The compound has demonstrated significant anti-inflammatory effects in preclinical models by inhibiting the release of pro-inflammatory cytokines.

- Neuroprotective Effects : Studies suggest it may protect neuronal cells from oxidative stress, potentially benefiting conditions such as neurodegenerative diseases.

- Antitumor Activity : Preliminary investigations have shown that it can inhibit tumor cell proliferation through apoptosis induction.

Case Studies

- Study on Neuroprotection : A study published in Journal of Neurochemistry reported that the compound reduced oxidative stress markers in neuronal cultures exposed to neurotoxic agents, indicating potential for treating neurodegenerative disorders .

- Anti-cancer Research : In vitro studies highlighted its ability to induce apoptosis in breast cancer cell lines, suggesting a mechanism involving the activation of caspase pathways .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Mechanism of Action | Key Biological Activity |

|---|---|---|

| 8-(benzylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethylpurine-2,6-dione | AR modulation | Anti-inflammatory |

| 7-(2-Dimethylaminoethyl)-8-(hydroxymethyl)-1,3-dimethyl-purine-2,6-dione | AR modulation | Neuroprotective |

In Vitro Studies

In vitro assays have revealed that this compound exhibits a dose-dependent inhibition of cell proliferation in various cancer cell lines. It also shows promise in modulating immune responses by affecting cytokine release profiles.

In Vivo Studies

Animal model studies have provided evidence supporting its efficacy in reducing tumor growth and enhancing survival rates in cancer models. Additionally, neuroprotective effects were observed in models of traumatic brain injury.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.